1-Cyclohexyl-1,3-propanediol

Description

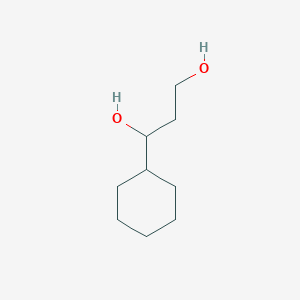

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1-cyclohexylpropane-1,3-diol |

InChI |

InChI=1S/C9H18O2/c10-7-6-9(11)8-4-2-1-3-5-8/h8-11H,1-7H2 |

InChI Key |

ZBJDOGKUWVTDQA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(CCO)O |

Origin of Product |

United States |

Significance in Contemporary Chemical Research

1-Cyclohexyl-1,3-propanediol is emerging as a valuable compound due to its dual-functional nature, comprising two hydroxyl groups and a significant non-polar cyclohexyl moiety. This structure makes it a target for creating advanced polymers and a useful building block in stereoselective synthesis.

In materials science, the 1,3-diol functional group is a well-established monomer for producing polyesters and polyurethanes. mdpi.comwikipedia.org The parent compound, 1,3-propanediol (B51772) (PDO), is a key component in the commercial production of polytrimethylene terephthalate (B1205515) (PTT), a polyester (B1180765) used in carpets and textiles. qub.ac.uk The incorporation of the cyclohexyl group in this compound is anticipated to impart increased rigidity, thermal stability, and hydrophobicity to such polymers. These characteristics are highly desirable for creating specialty polymers with enhanced mechanical properties and durability, suitable for applications in high-performance coatings, adhesives, and engineering plastics. For instance, studies on other diols like poly(1,3-propanediol citrate) are exploring their use in biomedical applications, an area where tailored material properties are critical. nih.gov

In advanced organic synthesis, the chiral isomers of this compound are of particular importance. Chiral diols are fundamental building blocks for the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products. The stereogenic centers at the C1 and C3 positions of the propanediol (B1597323) backbone allow for precise control over the three-dimensional structure of synthetic targets. While this specific diol is not yet widely used as a chiral auxiliary, related structures containing a cyclohexyl group are known to be highly effective in controlling the stereochemical outcome of reactions. sigmaaldrich.com These cyclohexyl-based auxiliaries leverage the steric bulk of the ring to direct incoming reagents to a specific face of the reacting molecule, achieving high diastereoselectivity. sigmaaldrich.comwikipedia.org The enantiomerically pure forms of this compound, therefore, hold significant potential as precursors for new chiral ligands or as synthons in the total synthesis of bioactive compounds.

Historical Context of Diol Chemistry Relevant to Cyclohexyl Propanediols

The scientific interest in 1-Cyclohexyl-1,3-propanediol is built upon a rich history of diol chemistry, particularly the development of its parent molecule, 1,3-propanediol (B51772) (PDO). The industrial synthesis of PDO has evolved significantly over the decades, reflecting broader trends in the chemical industry.

Initial large-scale production of PDO relied on petrochemical feedstocks through two primary methods:

The Degussa process , which involved the hydration of acrolein (derived from the oxidation of propylene) to form 3-hydroxypropionaldehyde, followed by hydrogenation to yield 1,3-propanediol. nih.gov

The Shell process , which utilized the hydroformylation of ethylene (B1197577) oxide, another petrochemical derivative, to produce the same 3-hydroxypropionaldehyde intermediate, which was then hydrogenated. nih.gov

These processes, while effective, were dependent on volatile fossil fuel markets and involved hazardous intermediates like acrolein. researchgate.net

A major shift occurred with the advancement of biotechnology. In the late 20th and early 21st centuries, fermentation-based routes using renewable resources gained prominence. qub.ac.uk Processes were developed that use microorganisms, such as genetically engineered Escherichia coli or Clostridium species, to convert crude glycerol (B35011)—a readily available byproduct from biodiesel production—into 1,3-propanediol. nih.govresearchgate.net This bio-based approach is considered more sustainable and environmentally friendly, aligning with the principles of green chemistry. researchgate.net This historical progression from petrochemical to biological manufacturing for the foundational 1,3-diol has paved the way for the exploration of more complex, functionalized diols like this compound as value-added chemicals derived from this sustainable platform.

Structural Framework and Stereochemical Considerations Within 1 Cyclohexyl 1,3 Propanediol Isomers

Chemo-selective and Regioselective Synthesis Strategies

Achieving the desired 1,3-diol structure requires precise control over reactivity (chemo-selectivity) and the position of bond formation (regioselectivity). The presence of two hydroxyl groups necessitates strategies that can differentiate between them or introduce them in a controlled manner.

Complex organic molecules are often constructed through sequential reactions. A multi-step synthesis allows for the gradual build-up of the molecular framework and the introduction of functional groups in a controlled sequence. libretexts.orged.gov One potential pathway to this compound involves an aldol (B89426) condensation reaction between cyclohexanecarboxaldehyde (B41370) and an enolate derived from an acetate (B1210297) ester, followed by reduction of the resulting β-hydroxy ester.

A specific, high-yield route has been documented for the synthesis of the chiral (S)-enantiomer, (S)-1-cyclohexyl-1,3-propanediol. lookchem.com This pathway demonstrates a practical application of multi-step synthesis to achieve a specific stereoisomer.

| Starting Material | Intermediate(s) | Product | Reported Yield |

| 1-cyclohexylprop-2-yn-1-ol | (E)-3-cyclohexyl-2-propen-1-ol | (S)-1-cyclohexyl-1,3-propanediol | 80.0% lookchem.com |

| This table outlines a referenced synthetic pathway for a specific enantiomer of this compound. |

Catalytic hydrogenation is a powerful method for the reduction of carbonyl groups to alcohols. The synthesis of 1,3-diols can be effectively achieved by the hydrogenation of the corresponding 1,3-diones. Research on the hydrogenation of cyclic 1,3-diones to 1,3-diols provides a strong model for this approach. nih.govacs.orgresearchgate.net Using heterogeneous catalysts, such as ruthenium on carbon (Ru/C), under hydrogen pressure, 1-cyclohexyl-1,3-propanedione can be converted to this compound. The choice of catalyst, solvent, temperature, and pressure are critical factors that influence reaction rate and selectivity. nih.govresearchgate.net

Another viable precursor is a β-hydroxy ester, such as methyl 3-hydroxy-3-cyclohexylpropanoate. The ester group can be hydrogenated to a primary alcohol using catalysts like copper-indium (Cu-In) or copper-zirconium (Cu-Zr) systems, which are known to be effective for ester hydrogenation to alcohols under specific conditions. nih.govrsc.org

| Precursor | Catalyst | Conditions | Product | Key Findings |

| 1-Cyclohexyl-1,3-propanedione | Ru/C | H₂, Isopropanol, 100 °C, 50 bar | This compound | Ru/C is highly effective for dione (B5365651) reduction; conditions suppress dehydration side reactions. nih.govresearchgate.net |

| 1-Cyclohexyl-1,3-propanedione | Rh/C, Pd/C, Pt/C | H₂, Isopropanol, 100 °C, 50 bar | This compound | These catalysts are also active but may show different selectivity and rates compared to Ru/C. researchgate.net |

| Methyl 3-hydroxy-3-cyclohexylpropanoate | Cu-In/SiO₂ | H₂, 160-200 °C | This compound | Bimetallic Cu-In catalysts show high activity and selectivity for ester hydrogenation at lower temperatures. nih.gov |

| This interactive table summarizes various catalytic hydrogenation approaches applicable to the synthesis of this compound, based on analogous reactions. |

Grignard reactions are a classic method for forming carbon-carbon bonds. To synthesize this compound, a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide or chloride) can be reacted with a suitable three-carbon electrophile. google.com

One effective strategy involves the reaction of cyclohexylmagnesium bromide with an epoxide such as glycidol (B123203) (2,3-epoxy-1-propanol). The nucleophilic attack of the Grignard reagent occurs preferentially at the less sterically hindered terminal carbon of the epoxide ring, leading to the formation of the this compound carbon skeleton after an acidic workup. quora.comyoutube.com

Alternatively, reaction with acrolein (prop-2-enal) would form a 1,3-adduct, an allylic alcohol, which would then require a subsequent reduction step to saturate the double bond and yield the final diol.

| Grignard Reagent | Electrophile | Intermediate Product | Final Product |

| Cyclohexylmagnesium bromide | Glycidol (2,3-epoxy-1-propanol) | Alkoxide of this compound | This compound |

| Cyclohexylmagnesium bromide | Acrolein | 1-Cyclohexylprop-2-en-1-ol | This compound (after reduction) |

| This table illustrates potential Grignard reaction strategies for synthesizing this compound. |

Since this compound possesses two stereocenters (at C1 and C3, if C1 is substituted as in this case), it can exist as different stereoisomers (diastereomers and enantiomers). Stereocontrolled synthesis aims to produce a single, desired isomer. researchgate.net

The reduction of a β-hydroxy ketone precursor, 3-hydroxy-1-cyclohexyl-1-propanone, is a key step where stereochemistry can be controlled. The choice of reducing agent can influence the diastereoselectivity of the reaction. For example, chelation-controlled reductions using reagents like zinc borohydride or the Luche reduction (NaBH₄/CeCl₃) can favor the formation of the syn-diol, whereas non-chelating, sterically-driven reductions using bulky hydride reagents may favor the anti-diol.

Furthermore, asymmetric synthesis can be employed to produce specific enantiomers. This can be achieved through the use of chiral catalysts for hydrogenation or by employing chiral auxiliaries during the synthesis. mdpi.com The synthesis of (S)-1-cyclohexyl-1,3-propanediol with an 80% yield is a documented example of a successful stereocontrolled process. lookchem.com

Biocatalytic and Biotechnological Production Approaches

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with high specificity and under mild conditions. qub.ac.uk While chemical synthesis of 1,3-propanediol (B51772) can involve harsh conditions and toxic intermediates, biosynthetic routes are more environmentally benign. nih.gov

The microbial production of the parent compound, 1,3-propanediol (1,3-PDO), from glycerol (B35011) is well-established in organisms like Clostridium and engineered E. coli. nih.govresearchgate.net This process typically involves a two-step enzymatic pathway:

Dehydration : A glycerol dehydratase (GDHt), a coenzyme B₁₂-dependent enzyme, converts glycerol to the intermediate 3-hydroxypropionaldehyde (3-HPA). nih.gov

Reduction : An NADH-dependent 1,3-propanediol oxidoreductase (PDOR) then reduces 3-HPA to 1,3-PDO. nih.govmdpi.com

This pathway provides a blueprint for the potential biocatalytic synthesis of this compound from a suitable precursor like 3-cyclohexylglycerol. A more direct and studied approach involves the enzymatic reduction of ketones. Alcohol dehydrogenases (ADHs) are a class of enzymes known for their ability to reduce ketones to alcohols with high stereoselectivity. mdpi.com The biocatalytic reduction of 3-hydroxy-1-cyclohexyl-1-propanone using a selected ADH could provide a highly stereoselective route to a specific isomer of this compound. mdpi.com

| Precursor Substrate | Enzyme Class | Transformation | Potential Product | Key Advantage |

| 3-Cyclohexylglycerol | Glycerol Dehydratase (GDHt) & 1,3-Propanediol Oxidoreductase (PDOR) | Dehydration followed by reduction | This compound | Follows a known natural pathway for diol synthesis. nih.govnih.gov |

| 3-Hydroxy-1-cyclohexyl-1-propanone | Alcohol Dehydrogenase (ADH) | Stereoselective ketone reduction | syn- or anti-1-Cyclohexyl-1,3-propanediol | High stereoselectivity, yielding specific diastereomers or enantiomers. mdpi.com |

| This table presents potential biocatalytic routes for the formation of this compound. |

Green Chemistry Principles in Synthetic Route Design

An analysis of published research indicates that the principles of green chemistry have not been specifically applied or documented for the synthetic routes of This compound .

In contrast, the production of 1,3-propanediol (PDO) is a prominent example of the successful application of green chemistry. qub.ac.ukchemmethod.comqub.ac.uk The bio-based production of PDO is recognized for its significant environmental advantages over traditional petrochemical methods, which often involve toxic intermediates and harsh reaction conditions. nih.govqub.ac.ukgoogle.com Key green chemistry aspects of PDO biosynthesis include:

Use of Renewable Feedstocks: Utilizing crude glycerol, a byproduct of biodiesel production, or corn-derived glucose as starting materials. nih.govresearchgate.net

Environmentally Benign Processes: Fermentation occurs in aqueous media under mild temperature and pressure conditions, avoiding the need for harsh chemical reagents. nih.govgoogle.com

High Atom Economy: Biocatalytic processes can be highly selective, minimizing the formation of toxic byproducts and reducing waste. qub.ac.uk

No similar studies detailing the use of biocatalysis, sustainable solvents, or the design of environmentally benign pathways for the synthesis of this compound were identified. The research community has, to date, focused these green chemistry efforts on simpler, high-volume platform chemicals like PDO.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information.

In ¹H NMR, the chemical shifts and coupling constants of the protons would allow for the assignment of each hydrogen atom in the molecule. The protons on the cyclohexane (B81311) ring would exhibit complex splitting patterns due to their fixed, yet conformationally mobile, chair-like structures. The protons of the propanediol (B1597323) chain, particularly the methine proton at C1 and the methylene (B1212753) protons at C2 and C3, would provide key insights into the molecule's conformation. The diastereotopic nature of the methylene protons adjacent to the chiral center at C1 could lead to distinct signals, further aiding in structural assignment.

¹³C NMR spectroscopy would complement the proton data by providing the number of unique carbon environments. The chemical shifts of the carbon atoms in the cyclohexyl ring and the propanediol chain would be indicative of their local electronic environment. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in establishing the complete connectivity of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Cyclohexyl Protons | 0.9 - 1.9 | Multiplet | Overlapping signals from the cyclohexane ring. |

| C1-H (methine) | 3.4 - 3.8 | Multiplet | Shifted downfield due to the adjacent hydroxyl group. |

| C2-H₂ (methylene) | 1.6 - 2.0 | Multiplet | Diastereotopic protons may show complex splitting. |

| C3-H₂ (methylene) | 3.6 - 4.0 | Multiplet | Shifted downfield due to the adjacent hydroxyl group. |

| OH Protons | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

Disclaimer: These are predicted values based on typical chemical shifts for similar functional groups and may not represent actual experimental data.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclohexyl Carbons | 25 - 45 |

| C1 (methine) | 70 - 78 |

| C2 (methylene) | 38 - 45 |

| C3 (methylene) | 60 - 68 |

Disclaimer: These are predicted values based on typical chemical shifts for similar functional groups and may not represent actual experimental data.

Mass Spectrometry (MS) for Molecular Structure Elucidation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound (C₉H₁₈O₂, Molecular Weight: 158.24 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the molecular formula. nih.gov

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. The molecular ion peak ([M]⁺) at m/z 158 might be weak or absent. Common fragmentation pathways for diols include the loss of water (H₂O), leading to a peak at m/z 140. Cleavage of the C-C bonds in the propanediol chain and fragmentation of the cyclohexane ring would also be expected. The fragmentation pattern can help to confirm the presence of the cyclohexyl and propanediol moieties.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment | Notes |

|---|---|---|

| 158 | [C₉H₁₈O₂]⁺ | Molecular Ion |

| 140 | [C₉H₁₆O]⁺ | Loss of H₂O |

| 125 | [C₈H₁₃O]⁺ | Loss of CH₂OH |

| 99 | [C₆H₁₁O]⁺ | Cleavage of the C1-C2 bond |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 57 | [C₄H₉]⁺ | Further fragmentation |

Disclaimer: These are predicted fragmentation patterns and may not represent actual experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. The C-H stretching vibrations of the cyclohexyl and propanediol moieties would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Raman spectroscopy would also be useful for identifying the C-C backbone and the symmetric vibrations of the cyclohexane ring, which are often weak in the IR spectrum.

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3200 - 3600 | O-H Stretch | Strong, Broad |

| 2850 - 3000 | C-H Stretch (Aliphatic) | Strong |

| 1440 - 1470 | C-H Bend (CH₂) | Medium |

| 1000 - 1200 | C-O Stretch | Medium to Strong |

Disclaimer: These are predicted absorption bands based on typical functional group frequencies and may not represent actual experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This information would unambiguously establish the relative stereochemistry of the chiral center at C1 and the conformation of the cyclohexane ring and the propanediol chain in the solid state. However, to date, no crystal structure for this compound has been reported in the publicly accessible crystallographic databases.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential stereoisomers.

Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), would be a suitable method for determining the purity of the compound. The volatility of this compound allows for its analysis by GC, likely after derivatization of the hydroxyl groups to increase its thermal stability and improve peak shape.

High-performance liquid chromatography (HPLC) is another powerful tool for purity assessment. Due to the presence of a chiral center at the C1 position, this compound can exist as a pair of enantiomers ((R)- and (S)-isomers). The separation of these enantiomers would require the use of a chiral stationary phase (CSP) in HPLC. The choice of the specific chiral column and the mobile phase composition would be critical for achieving baseline separation of the enantiomers, which is essential for determining the enantiomeric purity of a sample.

Theoretical and Computational Studies on 1 Cyclohexyl 1,3 Propanediol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of molecules. For 1-Cyclohexyl-1,3-propanediol, while specific in-depth research is limited, we can infer its electronic characteristics from computed data and studies on analogous compounds.

Density Functional Theory (DFT) is a common method for such calculations. iucr.org For instance, DFT calculations at the B3LYP/def2-TZVP level of theory have been used to determine the energies of frontier molecular orbitals (HOMO and LUMO) for complex diols. iucr.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Publicly available computed data for this compound provides some basic electronic and structural parameters. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H18O2 | nih.gov |

| Molecular Weight | 158.24 g/mol | nih.gov |

| XLogP3-AA (Lipophilicity) | 1.7 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 158.130679813 Da | nih.gov |

This table was generated using data from PubChem. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the conformational landscape and intermolecular interactions of molecules over time. While no specific MD studies on this compound were found, extensive research on 1,3-propanediol (B51772) offers a solid foundation for understanding its potential behavior. nih.govmdpi.com

For 1,3-propanediol in an aqueous environment, MD simulations have revealed that conformations without intramolecular hydrogen bonds are predominant. nih.govmdpi.com Specifically, the tTTg conformation was found to be the most prevalent, accounting for 37-39% of the conformations, with the entire TT family of conformations making up 74-76% of the total. nih.govmdpi.com In contrast, conformations that could form an intramolecular hydrogen bond constituted only 0.4-0.5% of the molecules in the simulation. nih.govmdpi.com This is noteworthy because, for an isolated 1,3-propanediol molecule, conformers with intramolecular hydrogen bonds are the most stable. mdpi.com

The average lifetimes of individual conformations of 1,3-propanediol in these simulations were short, not exceeding 7 picoseconds, though maximum lifetimes could reach up to 60 picoseconds. nih.govmdpi.com

Table 2: Conformational Ratios and Lifetimes for 1,3-Propanediol in Aqueous Solution

| Conformational Family/Species | Predominance | Average Lifetime of Main Chain | Notes |

|---|---|---|---|

| TT family | 74-76% | ~110 ps | Generally lack intramolecular hydrogen bonds. nih.govmdpi.com |

| tTTg conformation | 37-39% | - | A specific conformation within the TT family. nih.govmdpi.com |

| GG' family | - | ~12 ps | Conformations in this family tend to have intramolecular hydrogen bonds. nih.govmdpi.com |

This table summarizes findings from MD simulations of 1,3-propanediol. nih.govmdpi.com

For this compound, the presence of the large cyclohexyl group at the C1 position would significantly alter the conformational preferences observed in the parent molecule. The steric bulk of the cyclohexyl ring would likely restrict the rotation around the C1-C2 bond, favoring conformations where the cyclohexyl group is in an equatorial-like position relative to the propanediol (B1597323) backbone to minimize steric strain. This steric hindrance would also influence the formation of both intra- and intermolecular hydrogen bonds.

Reaction Mechanism Elucidation via Computational Modeling

One common reaction for diols is dehydration. For instance, the dehydrative cyclization of diols to form O-heterocycles has been studied, often requiring acid or metal-based catalysts. researchgate.net Computational studies, such as DFT calculations, can help to understand the role of the catalyst and the energetics of the reaction pathway. researchgate.net

Another relevant reaction is the aldol (B89426) reaction. The mechanism of cross-aldol reactions has been comprehensively analyzed using DFT calculations, identifying the enolization and addition stages, with the former often being the rate-determining step. rsc.org Such studies can elucidate the role of catalysts, solvents, and substituent groups on the reaction's progress and stability of transition states. rsc.org For example, in the synthesis of cycloalkanes from diols and secondary alcohols, DFT calculations have been used to confirm the stereochemistry of the products. semanticscholar.org

The synthesis of 1,3-propanediol itself can occur through various routes, including the cross-aldol reaction and subsequent hydrogenation of formaldehyde (B43269) with acetaldehyde. researchgate.net Understanding the mechanisms of these synthesis reactions is crucial for process optimization. researchgate.net The selective hydrogenolysis of glycerol (B35011) to 1,3-propanediol is another important industrial process, and its mechanism, typically involving a dehydration-hydrogenation sequence, has been a subject of study. chemrxiv.org

For this compound, the cyclohexyl group would likely influence reaction mechanisms through steric effects. For reactions involving nucleophilic attack or the formation of bulky transition states at or near the C1 position, the cyclohexyl group would be expected to decrease the reaction rate due to steric hindrance.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic parameters, such as NMR chemical shifts, which can then be correlated with experimental data to confirm molecular structures and conformations.

The prediction of ¹H NMR chemical shifts can be achieved using various computational models, and a good correlation between experimental and calculated shifts provides strong evidence for the correct structural assignment. mdpi.com For diols, intramolecular hydrogen bonding can significantly affect the chemical shifts of the hydroxyl protons. liverpool.ac.uk Theoretical investigations of diols have been conducted to calculate the populations of hydrogen-bonded versus non-bonded conformers to compare with experimental NMR and IR data. liverpool.ac.uk

While specific predicted spectroscopic data for this compound is not available in the literature, online tools can provide predictions based on databases of existing spectra. nmrdb.org These predictions can serve as a starting point for experimental analysis. The correlation of predicted and experimental spectra is a powerful tool for structure elucidation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Propanediol |

| 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol) |

| 3-methylpentane-1,5-diol |

| 1-phenylethanol |

| 1-(furan-2-yl)ethan-1-ol |

| Formaldehyde |

| Acetaldehyde |

| Glycerol |

| Ethane-1,2-diol |

| trans-cyclohexane-1,2-diol |

| Pinacol (2,3-dimethyl-butane-2,3-diol) |

| 3-chloropropane-1,2-diol |

| 2-chloroethanol |

Derivatization and Chemical Functionalization of 1 Cyclohexyl 1,3 Propanediol

Esterification and Etherification Reactions

The hydroxyl groups of 1-Cyclohexyl-1,3-propanediol readily undergo esterification with carboxylic acids, acyl halides, or acid anhydrides to form the corresponding mono- or di-esters. These reactions are typically catalyzed by acids or can be facilitated by coupling agents. The synthesis of polyesters through polycondensation with dicarboxylic acids is a particularly significant application. researchgate.netnih.gov For instance, reaction with dicarboxylic acids like adipic acid or terephthalic acid in the presence of a catalyst such as tetrabutoxytitanium yields polyesters. researchgate.net The formation of monoesters and diesters from 1,3-propanediol (B51772) with various organic acids is a well-established process. prepchem.com

Etherification of the hydroxyl groups can be achieved through methods like the Williamson ether synthesis, involving deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Another approach is reductive etherification, which can be mediated by reagents like chlorodimethylsilane. acs.org These reactions allow for the introduction of a wide range of alkyl or aryl groups, modifying the compound's physical and chemical properties.

Table 1: Representative Reagents for Esterification and Etherification

| Reaction Type | Reagent Class | Specific Examples | Resulting Functional Group |

|---|---|---|---|

| Esterification | Dicarboxylic Acids | Adipic acid, Sebacic acid, Terephthalic acid, Isophthalic acid nih.govresearchgate.net | Polyester (B1180765) Linkage |

| Fatty Acids | Lauric acid, Stearic acid, Oleic acid prepchem.com | Fatty Acid Ester | |

| Acyl Halides | Acetyl chloride, Benzoyl chloride | Ester | |

| Etherification | Alkyl Halides | Methyl iodide, Benzyl bromide | Ether |

| Organosilanes | Chlorodimethylsilane (for reductive etherification) acs.org | Polyether Linkage |

Formation of Cyclic Systems (e.g., 1,3-Dioxanes, Spirocompounds)

This compound is an ideal substrate for the synthesis of six-membered cyclic systems due to the 1,3-disposition of its hydroxyl groups.

1,3-Dioxanes: The reaction of this compound with aldehydes or ketones, typically in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH) or a Lewis acid, yields substituted 1,3-dioxanes. researchgate.netorganic-chemistry.org This reaction is a common method for protecting the 1,3-diol moiety or the carbonyl group. A variety of catalysts, including N-bromosuccinimide (NBS), can be used to achieve this transformation under mild conditions. chemistrysteps.com The resulting 1,3-dioxane (B1201747) will feature the cyclohexyl group at the 4-position of the ring.

Spirocompounds: The diol can also be a precursor for the synthesis of spirocompounds. For example, a new spiro ortho carbonate, 3,9-di(p-methoxybenzyl)-1,5,7,11-tetra-oxaspiro(5,5)undecane, has been prepared from a substituted 1,3-propanediol, demonstrating the utility of this scaffold in forming spirocyclic systems. researchgate.net Another synthetic route involves converting the diol into a dihalide, such as 1,3-dibromopropane (B121459), which can then undergo cyclization with a suitable nucleophile. For instance, the reaction of 1,3-dibromopropane with indene-1,3-dione under phase-transfer catalysis conditions yields spiro[cyclobutane-1,2'-indene]-1',3'-dione. ajgreenchem.com This indicates that 1-cyclohexyl-1,3-dihalopropane, derived from the diol, could be used to synthesize novel spirocycles containing a cyclohexane (B81311) ring.

Table 2: Reagents for Cyclic System Formation

| Cyclic System | Reagent Class | Specific Examples | Catalyst/Conditions |

|---|---|---|---|

| 1,3-Dioxane | Aldehydes | Formaldehyde (B43269), Acetaldehyde, Benzaldehyde researchgate.netorganic-chemistry.org | p-Toluenesulfonic acid (TsOH), Iodine researchgate.netorganic-chemistry.org |

| Ketones | Acetone, Cyclohexanone researchgate.netorganic-chemistry.org | N-Bromosuccinimide (NBS) chemistrysteps.com | |

| Spirocompound | Dihalogenated Precursor + Nucleophile | 1,3-Dibromopropane + Indene-1,3-dione ajgreenchem.com | Phase-transfer catalyst |

| Diol + Carbon Tetrabromide | 2-methoxybenzyl-1,3-propanediol + CBr4 | Triphenylphosphine researchgate.net |

Oxidation and Reduction Transformations of the Hydroxyl Groups

The primary and secondary hydroxyl groups of this compound can be selectively or fully oxidized. Mild oxidation of the primary alcohol can yield 3-cyclohexyl-3-hydroxypropanal. For example, the silver-catalyzed oxidation of 1,3-propanediol with peroxydisulphate yields 3-hydroxypropionaldehyde. researchgate.net More vigorous oxidation can lead to the corresponding dione (B5365651), 1-cyclohexylpropane-1,3-dione. A synthesis for a related compound, 1-(5-chloro-2-hydroxy-3-methylphenyl)-3-cyclohexyl-1,3-propanedione, has been reported, showcasing the formation of the 1,3-dione structure. prepchem.com The homogeneous oxidation of propanediols at low temperatures can also lead to C-C bond cleavage or dehydration products like acrolein. mdpi.com

Reduction transformations typically involve derivatives of the diol. For example, if the hydroxyl groups are converted to other functionalities, they can be reduced back. More commonly, derivatives are synthesized where other parts of the molecule are reduced. A relevant example is the synthesis of (S)-N¹,N³-dibenzyl-1-cyclohexyl-N¹,N³-bis((R)-1-phenylethyl)propane-1,3-diamine, which is achieved by the reduction of the corresponding amide precursor using a strong reducing agent like lithium aluminum hydride (LAH). cdnsciencepub.com

Table 3: Summary of Oxidation and Reduction Transformations

| Transformation | Reagent/Catalyst | Starting Material | Product |

|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO4) masterorganicchemistry.com | This compound | 3-Cyclohexyl-3-hydroxypropionaldehyde / Carboxylic acid |

| Peroxydisulphate (S₂O₈²⁻) / Ag⁺ researchgate.net | This compound | 3-Cyclohexyl-3-hydroxypropionaldehyde | |

| Oxygen (O₂) / Heat mdpi.com | This compound | Dehydration/cleavage products | |

| Reduction | Lithium Aluminum Hydride (LAH) cdnsciencepub.com | 3-Amino-3-cyclohexyl-N-substituted propanamide | 1-Cyclohexyl-1,3-diamine derivative |

Introduction of Halogen and Nitrogen-Containing Functionalities

The hydroxyl groups of this compound serve as handles for introducing halogen and nitrogen atoms into the molecule.

Halogenation: The conversion of the primary and secondary alcohols to alkyl halides can be accomplished using standard reagents. Thionyl chloride (SOCl₂) is commonly used to replace hydroxyl groups with chlorine, while phosphorus tribromide (PBr₃) is used for bromination. chemistrysteps.comchadsprep.comlibretexts.org These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of configuration at the chiral secondary carbon. libretexts.orgchemicalbook.com The synthesis of 1,3-dichloropropane (B93676) from 1,3-propanediol using hydrogen chloride gas is a well-documented industrial process, which can be adapted for the cyclohexyl derivative. orgsyn.org

Nitrogen-Containing Functionalities: Nitrogen can be introduced through several methods. Direct amination of the corresponding dihalide (e.g., 1,3-dichloro-1-cyclohexylpropane) with ammonia (B1221849) or primary/secondary amines can yield diamines. The synthesis of piperidine (B6355638) derivatives has been achieved starting from a related dichlorodiol, which undergoes double displacement with benzylamine. google.com Another route involves the reduction of nitrogen-containing functional groups. For instance, a chiral 1,3-diamine with a cyclohexyl group has been synthesized via the reduction of a propanamide derivative. cdnsciencepub.com

Table 4: Reagents for Halogenation and Amination

| Functionalization | Reagent | Resulting Functional Group | Mechanism/Notes |

|---|---|---|---|

| Chlorination | Thionyl Chloride (SOCl₂) chemistrysteps.comlibretexts.org | Alkyl Chloride (-Cl) | Sₙ2 mechanism, often with pyridine |

| Hydrogen Chloride (HCl) orgsyn.org | Alkyl Chloride (-Cl) | Acid-catalyzed substitution | |

| Bromination | Phosphorus Tribromide (PBr₃) chadsprep.comlibretexts.org | Alkyl Bromide (-Br) | Sₙ2 mechanism |

| Amination | Ammonia / Amines (on dihalide) google.com | Primary/Secondary/Tertiary Amine (-NR₂) | Nucleophilic substitution |

| LAH (on amide derivative) cdnsciencepub.com | Primary Amine (-NH₂) | Reduction of amide |

Polymerization and Oligomerization as a Monomer

This compound is a valuable difunctional monomer for step-growth polymerization. Its ability to form both polyesters and polyurethanes makes it significant in materials science.

Polyesters: Through polycondensation with a variety of dicarboxylic acids or their ester derivatives, this compound can be incorporated into polyester chains. researchgate.netnih.gov The reaction is typically carried out at high temperatures, often under vacuum to remove the water or alcohol byproduct, and is catalyzed by compounds such as tin or titanium complexes. researchgate.netacs.org The bulky, rigid cyclohexyl group can impart increased glass transition temperature (Tg), hardness, and hydrolytic stability to the resulting polymer compared to polyesters made from purely linear diols. acs.org

Polyurethanes: In polyurethane synthesis, the diol reacts with diisocyanates. The hydroxyl groups attack the isocyanate groups to form urethane (B1682113) linkages. mdpi.com Common diisocyanates used include methylene-bis(4-cyclohexyl isocyanate) (H₁₂MDI) and isophorone (B1672270) diisocyanate (IPDI). google.comrsc.org The properties of the final polyurethane can be tailored by the choice of diisocyanate and by controlling the ratio of soft and hard segments. rsc.orggoogle.com The cyclohexyl moiety from the diol contributes to the hard segment of the polymer, enhancing rigidity and thermal stability. google.com

The initial stages of these polymerization reactions involve the formation of shorter chain polymers, or oligomers, which then continue to react to build high molecular weight polymer chains. researchgate.net

Table 5: Co-monomers for Polymerization with this compound

| Polymer Type | Co-monomer Class | Specific Examples |

|---|---|---|

| Polyester | Aliphatic Dicarboxylic Acids | Succinic acid, Adipic acid, Sebacic acid researchgate.netnih.gov |

| Aromatic Dicarboxylic Acids | Terephthalic acid (TPA), Isophthalic acid (IPA) researchgate.netacs.org | |

| Cycloaliphatic Dicarboxylic Acids | 1,4-Cyclohexanedicarboxylic acid (CHDA) acs.org | |

| Polyurethane | Aliphatic Diisocyanates | Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI) google.com |

| Cycloaliphatic Diisocyanates | Methylene-bis(4-cyclohexyl isocyanate) (H₁₂MDI) rsc.org | |

| Aromatic Diisocyanates | Toluene diisocyanate (TDI), Diphenylmethane diisocyanate (MDI) |

Applications of 1 Cyclohexyl 1,3 Propanediol As a Key Chemical Intermediate

Role in Advanced Polymer and Material Science

The bifunctional nature of 1-Cyclohexyl-1,3-propanediol, with its two primary or secondary hydroxyl groups, allows it to act as a fundamental building block in step-growth polymerization. The incorporation of the cyclohexyl ring into the polymer backbone is a key strategy for modifying the physical and mechanical properties of various polymers.

Monomer for Specialty Polyesters and Polyurethanes

This compound serves as a specialty diol monomer for synthesizing polyesters and polyurethanes. In these polymerization reactions, it reacts with dicarboxylic acids (or their derivatives) to form polyesters, and with diisocyanates to form polyurethanes. google.comresearchgate.net

The parent compound, 1,3-propanediol (B51772) (PDO), is widely used to produce polymers like polytrimethylene terephthalate (B1205515) (PTT). cas.orgfrontiersin.orgnih.gov The substitution of a cyclohexyl group onto the propanediol (B1597323) backbone introduces significant structural changes that enhance polymer performance. The bulky cyclohexyl ring can increase the glass transition temperature (Tg) of the resulting polymer, improve thermal stability, and reduce the degree of crystallinity compared to polymers made from linear diols. lyondellbasell.com This leads to specialty polyesters and polyurethanes with improved hardness, rigidity, and resistance to heat and chemicals. These enhanced properties make them suitable for demanding applications where standard polymers may not suffice.

Table 1: Predicted Impact of Cyclohexyl Group on Polymer Properties

| Property | Polymer with 1,3-Propanediol | Polymer with this compound | Rationale for Change |

|---|---|---|---|

| Glass Transition (Tg) | Lower | Higher | The rigid cyclohexyl ring restricts chain mobility. |

| Crystallinity | Potentially higher | Lower | The bulky, non-planar ring disrupts chain packing. |

| Hardness & Rigidity | Moderate | Higher | Increased stiffness from the cycloaliphatic structure. |

| Solubility | Soluble in fewer solvents | Improved solubility in organic solvents | Reduced crystallinity increases amorphous content. lyondellbasell.com |

| Hydrophobicity | Lower | Higher | The aliphatic cyclohexyl group is non-polar. |

Precursor for High-Performance Resins and Coatings

Polyester (B1180765) and polyurethane resins are critical raw materials for a wide array of high-performance coatings, adhesives, and composite materials. researchgate.netontosight.ai These resins are formulated from diols and other monomers to achieve specific performance characteristics. By using this compound as a diol component, resins with superior properties can be developed.

Contributions to Liquid Crystalline Systems

Liquid crystalline materials are characterized by molecules (mesogens) that possess a combination of rigid and flexible segments. While direct research on this compound in liquid crystals is not widely published, its molecular structure suggests potential utility in this field.

The rigid cyclohexyl group can serve as a core component of a mesogen, providing the necessary structural anisotropy, while the flexible propanediol chain can act as a spacer or tail. The ability to form hydrogen bonds via the hydroxyl groups could also influence the self-assembly and phase behavior of potential liquid crystalline systems. nih.govresearchgate.net The synthesis of liquid crystalline polyesters often involves the incorporation of diols with rigid structural elements to induce mesophase formation. Therefore, this compound represents a potential, though not yet extensively explored, building block for creating novel liquid crystalline polymers and materials.

Building Block for Complex Organic Molecules

Beyond polymer science, the dual functionality and distinct stereochemistry of this compound make it a valuable scaffold for constructing more complex, high-value organic molecules, including those with agricultural and pharmaceutical relevance.

Intermediate in Agrochemical Synthesis

The development of effective and safe agrochemicals often requires the synthesis of complex organic molecules with specific three-dimensional structures. Many modern pesticides and herbicides contain cycloaliphatic rings to enhance their biological activity, metabolic stability, and environmental persistence profiles.

The this compound structure provides a versatile starting point for creating such molecules. The two hydroxyl groups can be selectively modified or converted into other functional groups, allowing for the stepwise construction of a target agrochemical. The Baeyer-Villiger oxidation, for example, is a key reaction used to produce lactones from cyclic ketones, which are useful intermediates in the agrochemical industry. beilstein-journals.org While specific examples detailing the use of this compound in commercial agrochemical synthesis are not prominent in the literature, its structural motifs are relevant to the design of new active ingredients. mdpi.com

Scaffold for Pharmacologically Relevant Compound Synthesis

The propane-1,3-diol scaffold is a common feature in many biologically active compounds and natural products. The addition of a cyclohexyl group can significantly influence the pharmacological profile of a molecule by increasing its lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

The potential of the cyclohexyl-propanol framework is evident in related structures. For instance, Trihexyphenidyl, an anticholinergic agent, is structurally similar, containing a 1-cyclohexyl-1-phenyl-propanol core. nih.gov This demonstrates the value of this scaffold in medicinal chemistry. The synthesis of chiral 1,3-diamines from related structures has also been explored for their potential as organocatalysts and for their therapeutic effects. The 1,3-diol functionality in this compound allows for its use as a chiral synthon, enabling the stereoselective synthesis of complex drug candidates where specific stereoisomers are required for biological activity. bohrium.comnih.gov

Table 2: Chemical Compound Information

| Compound Name | IUPAC Name | CAS Number | Molecular Formula |

|---|---|---|---|

| This compound | 1-cyclohexylpropane-1,3-diol | 79388-47-9 | C9H18O2 |

| 1,3-Propanediol (PDO) | Propane-1,3-diol | 504-63-2 | C3H8O2 |

| Polytrimethylene terephthalate (PTT) | Poly(trimethylene terephthalate) | 26590-79-0 | (C11H10O4)n |

| Trihexyphenidyl | 1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol | 144-11-6 | C20H31NO |

| Dicarboxylic Acid | - | - | - |

Solvent and Reaction Medium Applications in Chemical Synthesis

While this compound is recognized as a valuable chemical intermediate, detailed research findings specifically documenting its widespread application as a solvent and reaction medium in chemical synthesis are limited in publicly available scientific literature. However, its molecular structure and physicochemical properties provide insight into its potential in these roles.

As a diol, this compound possesses two hydroxyl (-OH) groups, which allow it to engage in hydrogen bonding. This characteristic is typical of polar protic solvents. The presence of the cyclohexyl group, a non-polar hydrocarbon ring, also gives it significant non-polar character. This dual nature suggests it could be effective in dissolving a range of compounds, from polar to moderately non-polar solutes.

The parent compound, 1,3-propanediol, is utilized as a solvent, an antifreeze, and a component in various industrial formulations. chemicalbook.com It is known to be miscible with water and other alcohols. chemcess.com While direct studies on the solvent properties of this compound are not extensively documented, its predicted properties can be summarized.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₂ | nih.gov |

| Molar Mass | 158.24 g/mol | nih.gov |

| Boiling Point | 137-140 °C (at 2.5 Torr) | chemicalbook.com |

| Density | 1.030 ± 0.06 g/cm³ | chemicalbook.com |

| pKa | 14.77 ± 0.20 | chemicalbook.com |

| XLogP3 | 1.7 | nih.gov |

This table presents computed and predicted data from chemical databases.

The relatively high boiling point of this compound suggests its potential utility as a reaction medium for chemical processes that require elevated temperatures. chemicalbook.com The XLogP3 value of 1.7 indicates a degree of lipophilicity, which, combined with its hydroxyl groups, points towards its potential as a versatile solvent for a variety of reactants. nih.gov

In one instance related to the synthesis of its derivatives, tetrahydrofuran (B95107) (THF) was used as a solvent for a reaction involving a similar starting material, highlighting a typical solvent choice for such chemical structures. qub.ac.uk However, this does not represent the use of this compound itself as the solvent.

Analytical Methodologies for Quantitative and Qualitative Analysis of 1 Cyclohexyl 1,3 Propanediol in Research Matrices

Chromatographic Separation Techniques (e.g., GC, HPLC) for Purity and Mixture Analysis

Chromatographic methods are fundamental for separating 1-Cyclohexyl-1,3-propanediol from starting materials, by-products, and other impurities, thereby enabling accurate purity assessment and analysis of complex mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal techniques employed.

Gas Chromatography (GC): GC, particularly with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. For the analysis of related diols, capillary columns are preferred over packed columns due to their superior resolution and shorter run times. researchgate.net A common approach involves direct injection of the sample dissolved in an appropriate solvent.

For complex matrices, such as fermentation broths or reaction mixtures, a sample preparation step may be necessary. This often includes a "salting-out" procedure, where a salt like potassium carbonate is added to the aqueous sample to decrease the solubility of the analyte, followed by liquid-liquid extraction with a solvent such as diethyl ether. oiv.intresearchgate.net GC-MS provides definitive identification of the compound and its impurities through their unique mass spectra. researchgate.neteuropa.eu

Interactive Table 1: Illustrative GC Parameters for Diol Analysis

| Parameter | Setting | Purpose/Rationale |

|---|---|---|

| Technique | GC-FID / GC-MS | FID for quantification, MS for identification. researchgate.netresearchgate.net |

| Column | Polar capillary column (e.g., Carbowax type) | Provides good separation for polar analytes like diols. escholarship.org |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |

| Injection | Split/Splitless | To introduce a small, precise volume of the sample. |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Optimizes separation of compounds with different boiling points. escholarship.org |

| Detector | Flame Ionization (FID) or Mass Spectrometer (MS) | FID is robust for quantification; MS provides structural information. escholarship.org |

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile or thermally sensitive compounds. For diols, reverse-phase (RP) HPLC is a common mode of separation. sielc.com The choice of detector is critical; while UV detectors can be used, simple diols like this compound lack a strong chromophore, making detection challenging. acs.orggoogle.com Therefore, a Refractive Index Detector (RID) or a Mass Spectrometer (MS) is often preferred. researchgate.net

A study on a similar compound, 2,2-Bis(bromomethyl)-1,3-propanediol, utilized a Newcrom R1 column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com For MS compatibility, the non-volatile acid modifier would be replaced with a volatile one, such as formic acid. sielc.com HPLC is particularly useful for monitoring the disappearance of reactants and the appearance of products in a reaction mixture. mdpi.com

Interactive Table 2: Representative HPLC Conditions for Diol Separation

| Parameter | Setting | Purpose/Rationale |

|---|---|---|

| Technique | RP-HPLC with RID or MS detection | Suitable for non-volatile compounds; provides universal or specific detection. researchgate.netsielc.com |

| Column | C18 or other reverse-phase column (e.g., Newcrom R1) | Separates compounds based on hydrophobicity. sielc.commdpi.com |

| Mobile Phase | Acetonitrile/Water gradient | A common solvent system for reverse-phase chromatography. sielc.commdpi.com |

| Modifier | Phosphoric acid or Formic acid (for MS) | Improves peak shape and resolution. sielc.comsielc.com |

| Flow Rate | ~0.5-1.0 mL/min | Typical analytical flow rate for standard HPLC columns. mdpi.com |

| Detector | RID, ELSD, or MS | RID for universal detection, Evaporative Light Scattering Detector (ELSD) or MS for higher sensitivity. |

Development of Reference Standards and Certified Materials

The availability of high-purity reference standards is a prerequisite for the accurate quantification of this compound in any analytical method. A certified reference material (CRM) provides traceability and ensures the reliability and comparability of analytical results.

The development of a CRM for this compound would involve:

High-Purity Synthesis: The compound must be synthesized and purified to the highest possible degree, often using techniques like recrystallization or preparative chromatography.

Comprehensive Characterization: The identity of the compound is unequivocally confirmed using a combination of spectroscopic methods like NMR, MS, and IR.

Purity Assignment: The purity is determined using multiple, independent analytical methods. Mass balance approaches, combining results from chromatographic purity (GC/HPLC), water content (Karl Fischer titration), residual solvent analysis (Headspace GC), and non-volatile residue determination, are often employed.

Certification: The CRM is issued with a certificate that states the purity value and its associated uncertainty, and often indicates compliance with standards such as ISO 17034 for the competence of reference material producers. cpachem.comlgcstandards.com

While a specific CRM for this compound may not be commercially available, reference standards for the parent compound, 1,3-propanediol (B51772), are readily available from pharmacopoeias and commercial suppliers, demonstrating the established process for this class of chemicals. lgcstandards.comsigmaaldrich.comsigmaaldrich.com

Process Monitoring and Quality Control in Chemical Production

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. mt.combruker.com The goal is to ensure final product quality by building it into the process rather than testing it in afterwards. bruker.com

For the production of this compound, PAT can be implemented at various stages:

Raw Material Testing: Ensuring the quality and purity of starting materials before they enter the synthesis process.

In-Process Control: Real-time monitoring of the chemical reaction is a key aspect of PAT. In-situ spectroscopic probes (e.g., FTIR or Raman) can be inserted directly into the reactor to track the concentration of reactants, intermediates, and the final product. mt.comukri.org This allows for precise control over reaction parameters like temperature and reagent addition, leading to optimized yield and minimized impurity formation. ukri.org

Downstream Processing: If produced via fermentation, monitoring and controlling the purification process is critical. celignis.comnih.gov Techniques like scraped thin-film evaporation for desalination or chromatography for purification can be monitored to ensure the removal of salts, residual media components, and by-products, which can affect product quality and color. rsc.orgresearchgate.net

Quality control (QC) labs would use the validated analytical methods described in section 7.1 and 7.2 to test the final product against predefined specifications for identity, purity, and impurity levels before its release.

Table of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 79388-47-9 | C₉H₁₈O₂ |

| 1,3-Propanediol | 504-63-2 | C₃H₈O₂ |

| 1,2-Propanediol | 57-55-6 | C₃H₈O₂ |

| 2,2-Bis(bromomethyl)-1,3-propanediol | 3296-90-0 | C₅H₁₀Br₂O₂ |

| Glycerol (B35011) | 56-81-5 | C₃H₈O₃ |

| Acetonitrile | 75-05-8 | C₂H₃N |

| Diethyl ether | 60-29-7 | C₄H₁₀O |

| Formic acid | 64-18-6 | CH₂O₂ |

| Phosphoric acid | 7664-38-2 | H₃PO₄ |

| Potassium carbonate | 584-08-7 | K₂CO₃ |

| 1-Cyclopropyl-1,3-propanediol | 59533-62-9 | C₆H₁₂O₂ |

| 3-Methoxy-1,2-propanediol | 623-39-2 | C₄H₁₀O₃ |

| 1,3-Dicyclohexylpropane | 3178-24-3 | C₁₅H₂₈ |

Future Perspectives and Research Directions

Development of Sustainable and Economically Viable Synthetic Routes

The chemical industry's shift towards green and sustainable practices is a major driver for innovation in synthetic chemistry. For 1-Cyclohexyl-1,3-propanediol, future research will likely focus on moving away from traditional chemical syntheses, which may rely on harsh conditions or petroleum-based starting materials, towards more environmentally friendly and economically sound alternatives. mdpi.comresearchgate.net

A significant area of development is the use of bio-based feedstocks. The biotechnological production of 1,3-propanediol (B51772) from renewable resources like crude glycerol (B35011) (a byproduct of biodiesel production) and glucose from corn has been successfully commercialized and serves as a model. mdpi.comfrontiersin.orgchemmethod.comnih.gov These processes offer a reduced carbon footprint compared to their petrochemical counterparts. researchgate.net Research into engineered microorganisms, such as Escherichia coli and Clostridium butyricum, has demonstrated the potential for high-yield production of 1,3-diols through fermentation. mdpi.comfrontiersin.orgnih.govnih.gov Future work could adapt these microbial platforms for the synthesis of this compound, potentially starting from cyclohexanol (B46403) or related bio-available cyclic precursors. The use of crude glycerol is particularly attractive from an economic standpoint due to its oversupply in the market. mdpi.comresearchgate.netchemmethod.com

Another avenue for sustainable synthesis is the application of green chemistry principles, such as the use of environmentally benign solvents like water or supercritical carbon dioxide, and the development of catalytic reactions that minimize waste. mdpi.com For instance, the synthesis of 6-membered cyclic carbonates from 1,3-diols using low-pressure carbon dioxide presents a safer alternative to phosgene-based reagents. rsc.org The "polyol process," which uses polyols as solvents and reducing agents for nanoparticle synthesis, showcases the versatility of diols in green chemical transformations and could inspire novel synthetic routes. rsc.orgbohrium.commdpi.com

Techno-economic analyses of biorefineries producing 1,3-propanediol have shown that direct fermentation strategies can be highly profitable, with favorable internal rates of return. acs.orgsun.ac.zaacs.org Similar assessments for this compound production would be crucial to guide research and development efforts towards commercially feasible processes.

Table 1: Comparison of Synthetic Approaches for 1,3-Diols

| Synthetic Approach | Precursors | Advantages | Challenges | Citations |

|---|---|---|---|---|

| Chemical Synthesis | Acrolein, Ethylene (B1197577) Oxide | Established technology, high throughput. | Relies on petroleum, harsh reaction conditions, toxic intermediates. | nih.gov |

| Biotechnological Synthesis | Glycerol, Glucose | Uses renewable feedstocks, environmentally friendly, milder conditions. | Lower productivity, potential for pathogenic microorganisms, complex purification. | mdpi.comresearchgate.netfrontiersin.orgnih.gov |

| Green Catalysis | 1,3-diols, CO2 | Avoids toxic reagents (e.g., phosgene), mild reaction conditions. | Catalyst development and efficiency. | rsc.org |

Exploration of Novel Material Science Applications

The unique structure of this compound, combining a flexible propanediol (B1597323) chain with a bulky, rigid cyclohexyl group, makes it an intriguing building block for new materials. Future research is expected to vigorously explore its incorporation into various polymers to create materials with enhanced properties.

The presence of the cyclohexyl moiety is known to impart desirable characteristics to polymers. For example, incorporating cyclohexyl groups can significantly increase the glass transition temperature (Tg) of polymers like polyglycolides and poly(methyl methacrylate), leading to materials with improved heat resistance. acs.orgresearchgate.net It can also enhance hardness, scratch resistance, and hydrophobicity. researchgate.netjamorin.com Furthermore, the non-polar nature of the cyclohexyl group can lower the dielectric constant and dielectric loss of polymers, which is highly sought after for applications in high-frequency communication and large-scale integrated circuits. rsc.orgnih.gov

This compound can be used as a monomer for the synthesis of polyesters and polyurethanes. sun.ac.za The diol functionality allows for polycondensation reactions to form these polymers. The structure of the diol, including the presence of the cyclohexyl group, can be used to tailor the physical, mechanical, and biological properties of the resulting polyesters. mdpi.com For instance, the incorporation of this diol could lead to polyesters with a unique combination of flexibility from the propanediol backbone and rigidity from the cyclohexyl ring, potentially resulting in tough and durable materials. In polyurethanes, the diol can be reacted with isocyanates to form a wide range of materials, from rigid foams to elastomers. researchgate.netresearchgate.net

Table 2: Potential Impact of Cyclohexyl Group on Polymer Properties

| Property | Enhancement | Potential Application | Citations |

|---|---|---|---|

| Glass Transition Temperature (Tg) | Increased | High-temperature plastics, engineering polymers. | acs.orgresearchgate.net |

| Hardness & Scratch Resistance | Increased | Protective coatings, durable surfaces. | researchgate.netjamorin.com |

| Hydrophobicity | Increased | Water-resistant materials, coatings. | jamorin.com |

| Dielectric Constant | Decreased | Materials for high-frequency electronics, advanced circuit boards. | rsc.orgnih.gov |

| Mechanical Properties | Potentially improved toughness and flexibility. | High-performance elastomers, durable plastics. | nih.gov |

Advancements in Stereoselective and Chemo-selective Synthesis

This compound possesses chiral centers, meaning it can exist in different stereoisomeric forms. The specific stereochemistry of the diol can have a profound impact on the properties of the molecules and materials derived from it. Therefore, a critical area of future research is the development of methods for the stereoselective synthesis of this compound to access single, pure stereoisomers.

Significant progress has been made in the stereoselective synthesis of 1,3-diols in general, and these methodologies can be adapted for this compound. rsc.org Biocatalysis, using enzymes such as alcohol dehydrogenases, has emerged as a powerful tool for the synthesis of chiral 1,3-diols with high enantiomeric and diastereomeric purity. rsc.orgresearchgate.net Chemoenzymatic cascade reactions, which combine the advantages of both chemical and biological catalysts, offer efficient pathways to all possible stereoisomers of a 1,3-diol from simple starting materials. researchgate.netnih.govd-nb.infonih.gov

Organocatalysis provides another promising route for asymmetric synthesis. Chiral organocatalysts have been successfully employed in aldol (B89426) reactions to produce chiral 1,3-keto alcohols, which can then be reduced to the corresponding chiral 1,3-diols with high enantiomeric purity. acs.org Tandem reactions, such as the allylic isomerization/asymmetric aldol–Tishchenko reaction catalyzed by chiral potassium Brønsted bases, can create multiple stereocenters in a single pot with excellent stereocontrol. chemrxiv.org

Beyond stereoselectivity, chemo-selectivity is also crucial, especially when dealing with polyfunctional molecules. Developing methods for the selective functionalization of one hydroxyl group in the presence of the other in this compound would open up possibilities for creating complex and well-defined molecular architectures. rsc.org Recent advances in the chemo-selective partial reduction of polyols demonstrate that it is possible to control which hydroxyl groups react by taking advantage of neighboring group participation and the formation of cyclic intermediates. nih.gov

Integration of Computational Design with Experimental Synthetic Methodologies

The synergy between computational chemistry and experimental synthesis is transforming the way new molecules and materials are developed. For this compound, this integration will be instrumental in accelerating research and overcoming synthetic challenges.

Computational modeling can be a powerful tool in the design of new catalysts and ligands for stereoselective synthesis. numberanalytics.com By simulating the interactions between the substrate, catalyst, and reagents, researchers can predict which catalyst structures will be most effective for achieving a desired stereochemical outcome. This in-silico screening can significantly reduce the number of experiments needed, saving time and resources. For instance, molecular modeling has been used to understand the stability of different stereoisomeric products in ring-closure reactions, providing a rationale for the observed selectivity. mdpi.com

Furthermore, computational methods can be used to elucidate reaction mechanisms. For complex tandem reactions, such as the semipinacol rearrangement/aldehyde arylation, density functional theory (DFT) studies can help to confirm the stereochemical configuration of the products and provide insights into the transition states that govern the reaction pathway. acs.org This fundamental understanding can then be used to optimize reaction conditions and improve yields and selectivities.

As the field of artificial intelligence and machine learning matures, its application to catalyst design and reaction optimization is expected to grow. numberanalytics.com These tools could be trained on existing reaction data to predict the outcomes of new synthetic routes for this compound and its derivatives, guiding experimentalists toward the most promising approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.